Triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of phthalazinium N-ylides with electron-deficient alkynes or alkenes . This reaction is carried out in the presence of a base, which generates the ylide in situ, leading to the formation of the pyrrolo[2,1-a]phthalazine core . The reaction conditions often include the use of solvents such as acetonitrile and water mixtures, which facilitate the reaction by creating a biphasic system .
Industrial Production Methods
the principles of green chemistry, such as one-pot synthesis and atom economy, are often applied to optimize the synthesis process and minimize the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
Triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use hydrogen peroxide under acidic conditions, while reduction reactions might employ sodium borohydride in an alcoholic solvent. Substitution reactions can vary widely, depending on the desired product and reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound. Substitution reactions can result in a wide range of substituted pyrrolo[2,1-a]phthalazine derivatives .
Scientific Research Applications
Triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl 1,2-Dimethyl Pyrrolo(2,1-A)phthalazine-1,2,3-Tricarboxylate:
1,2-Diethyl 3-Methyl Pyrrolo(2,1-A)phthalazine-1,2,3-Tricarboxylate: Another closely related compound with variations in the alkyl groups attached to the pyrrolo[2,1-a]phthalazine core.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential in various scientific fields make it a compound of significant interest .
Properties
CAS No. |
321922-17-2 |
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Molecular Formula |
C20H20N2O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
triethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C20H20N2O6/c1-4-26-18(23)14-15(19(24)27-5-2)17(20(25)28-6-3)22-16(14)13-10-8-7-9-12(13)11-21-22/h7-11H,4-6H2,1-3H3 |
InChI Key |
YJDNKEXYPRKVBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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